molecular formula C2H3BF3N B1354354 Acetonitrile;trifluoroborane CAS No. 420-16-6

Acetonitrile;trifluoroborane

Cat. No.: B1354354
CAS No.: 420-16-6
M. Wt: 108.86 g/mol
InChI Key: MEMUCXUKCBNISQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride acetonitrile complex typically involves the reaction of boron trifluoride gas with acetonitrile. One common method includes the following steps :

    Mixed Acid Reaction: Fuming sulfuric acid and boric acid react to generate boron trioxide.

    Gas Generation Reaction: The boron trioxide is then reacted with hydrogen fluoride at around 250°C to produce boron trifluoride gas.

    Purification: The boron trifluoride gas is filtered and purified through sulfuric acid.

    Complexation Reaction: The purified boron trifluoride gas is then introduced into preheated acetonitrile (at 60°C) to form the boron trifluoride acetonitrile complex.

Industrial Production Methods: In industrial settings, the production of boron trifluoride acetonitrile complex often follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: Acetonitrile;trifluoroborane primarily undergoes reactions where it acts as a Lewis acid catalyst. Some of the common reactions include:

    Substitution Reactions: Facilitates the substitution of functional groups in organic molecules.

    Addition Reactions: Promotes the addition of nucleophiles to electrophilic centers.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in the synthesis of cephalosporin antibiotics, the complex helps in forming key intermediates .

Comparison with Similar Compounds

Uniqueness: Acetonitrile;trifluoroborane is unique due to its high solubility in organic solvents and its ability to form stable complexes with a wide range of substrates. This makes it particularly versatile and effective in various chemical reactions compared to other boron trifluoride complexes .

Properties

IUPAC Name

acetonitrile;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMUCXUKCBNISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472978
Record name Acetonitrile--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-16-6
Record name Acetonitrile--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron, (acetonitrile)trifluoro-, (T-4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.218.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile;trifluoroborane
Reactant of Route 2
Acetonitrile;trifluoroborane
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Acetonitrile;trifluoroborane
Reactant of Route 4
Acetonitrile;trifluoroborane
Reactant of Route 5
Acetonitrile;trifluoroborane
Reactant of Route 6
Acetonitrile;trifluoroborane
Customer
Q & A

Q1: What are the advantages of using a solid Boron Trifluoride Acetonitrile Complex as a catalyst compared to other forms?

A1: Solid Boron Trifluoride Acetonitrile Complex offers several advantages over other forms, particularly in industrial settings []. These include:

  • High Boron Trifluoride Content: The solid complex can achieve a high Boron Trifluoride content (58-63% by weight) [], leading to increased efficiency.

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